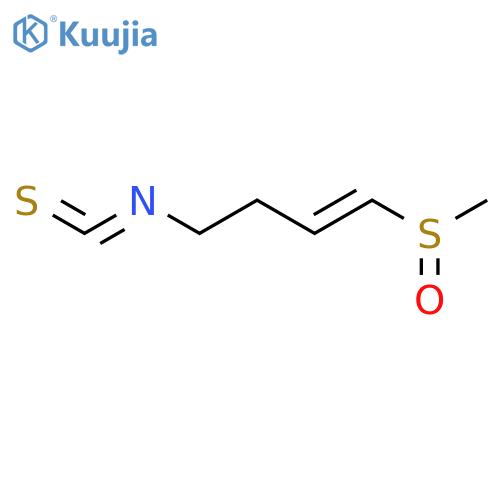Cas no 108844-81-1 (4-methylsulfinylbut-3-enylisothiocyanate)

108844-81-1 structure
商品名:4-methylsulfinylbut-3-enylisothiocyanate
4-methylsulfinylbut-3-enylisothiocyanate 化学的及び物理的性質
名前と識別子
-
- 4-methylsulfinylbut-3-enylisothiocyanate
- glucoraphenin
- S-[5t-((R)-methanesulfinyl)-N-sulfooxy-pent-4-eneimidoyl]-1-thio-beta-D-glucopyranose
- potassium
- S-[5t-((R)-Methansulfinyl)-N-sulfooxy-pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
- Kalium
- GLUCORAPHENIN POTASSIUM SALT
- potassium;[(Z)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
- FS-6782
- 108844-81-1
- Potassium(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(((1E,4Z)-5-methanesulfinyl-1-((sulfooxy)imino)pent-4-en-1-yl)sulfanyl)oxane-3,4,5-triol
- 28463-24-3
- 112-099-9
- Potassium(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{[(1E,4Z)-5-methanesulfinyl-1-[(sulfooxy)imino]pent-4-en-1-yl]sulfanyl}oxane-3,4,5-triol
-
- インチ: InChI=1S/C12H21NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21);/q;+1/p-1/b5-3+,13-8+;/t7-,9-,10+,11-,12+,25?;/m1./s1
- InChIKey: SPAAOAFFSVKBJP-FXSHFZPUSA-M
- ほほえんだ: CS(=O)C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]
計算された属性
- せいみつぶんしりょう: 472.98864084g/mol
- どういたいしつりょう: 472.98864084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 13
- 重原子数: 27
- 回転可能化学結合数: 9
- 複雑さ: 638
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 239Ų
4-methylsulfinylbut-3-enylisothiocyanate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89690-10MG |
4-methylsulfinylbut-3-enylisothiocyanate |
108844-81-1 | 10mg |
¥5688.28 | 2023-09-09 | ||
| PhytoLab | 89690-1000mg |
Glucoraphenin potassium salt |
108844-81-1 | ≥ 90.0 % | 1000mg |
€15975 | 2023-10-25 | |
| PhytoLab | 89690-500mg |
Glucoraphenin potassium salt |
108844-81-1 | ≥ 90.0 % | 500mg |
€8520 | 2023-10-25 | |
| PhytoLab | 89690-50mg |
Glucoraphenin potassium salt |
108844-81-1 | ≥ 90.0 % | 50mg |
€958.5 | 2023-10-25 | |
| LKT Labs | G4782-10mg |
Glucoraphenin Potassium |
108844-81-1 | ≥98% | 10mg |
$500.90 | 2024-05-21 | |
| LKT Labs | G4782-25mg |
Glucoraphenin Potassium |
108844-81-1 | ≥98% | 25mg |
$1052.00 | 2024-05-21 | |
| PhytoLab | 89690-250mg |
Glucoraphenin potassium salt |
108844-81-1 | ≥ 90.0 % | 250mg |
€4526.25 | 2023-10-25 | |
| LKT Labs | G4782-1mg |
Glucoraphenin Potassium |
108844-81-1 | ≥98% | 1mg |
$136.00 | 2024-05-21 | |
| LKT Labs | G4782-5mg |
Glucoraphenin Potassium |
108844-81-1 | ≥98% | 5mg |
$257.70 | 2024-05-21 |
4-methylsulfinylbut-3-enylisothiocyanate 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
108844-81-1 (4-methylsulfinylbut-3-enylisothiocyanate) 関連製品
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬